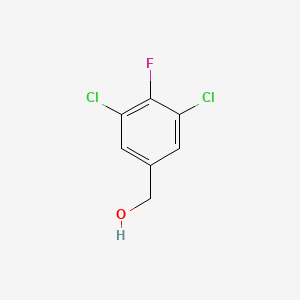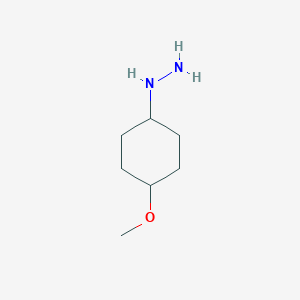
Hydrazine, (4-methoxycyclohexyl)-
Übersicht
Beschreibung
“Hydrazine, (4-methoxycyclohexyl)-” is a derivative of hydrazine . Hydrazine is an inorganic compound with the chemical formula N2H4. It is a simple pnictogen hydride, and is a colorless flammable liquid with an ammonia-like odor . Hydrazine is highly toxic unless handled in solution .
Synthesis Analysis
The synthesis of hydrazine-based compounds like “Hydrazine, (4-methoxycyclohexyl)-” has been explored in various studies . The synthesis involves the reaction of suitable aldehydes with hydrazides . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Molecular Structure Analysis
The molecular structure of hydrazine-based compounds has been studied using X-ray single crystal diffraction technique . Quantum-chemical calculations of molecular electrostatic potential have also been used to analyze the molecular structure .Chemical Reactions Analysis
Hydrazine reacts with a carbonyl to form a hydrazone using a mechanism similar to that of an imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .Physical And Chemical Properties Analysis
Hydrazine is a colorless, fuming, oily liquid . It has an ammonia-like odor . The density of hydrazine is 1.021 g/cm3 . It has a melting point of 2 °C and a boiling point of 114 °C .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
A series of compounds including 4-methoxycyclohexyl hydrazines were synthesized and tested for their antimicrobial activities. These compounds displayed significant anti-bacterial and anti-fungal properties, particularly against strains like Candida albicans, Cryptococcus neoformans, and Aspergillus flavus (Bharti, Nath, Tilak, & Singh, 2010).
Fluorescent Sensing and Environmental Monitoring
Hydrazine derivatives, including those with 4-methoxycyclohexyl, have been developed as fluorescent probes for environmental and biological monitoring. These compounds show promise in real-time applications like paper strip assays, vapor tests, soil analysis, and water assays, due to their high selectivity and sensitivity (Jung et al., 2019).
Detection in Biological Samples
A fluorescent probe based on 4-methoxycyclohexyl hydrazine derivatives was developed for the detection of hydrazine in biological and water samples. This probe exhibited low cytotoxicity, high cell permeability, and a large Stokes shift, making it suitable for fluorescence imaging in various settings (Zhu et al., 2019).
Air Monitoring
Hydrazine reagents with a 4-methoxycyclohexyl structure have been used for air monitoring, specifically for the detection of aldehydes in air samples. These compounds have shown better limits of detection compared to some established reagents (Kempter et al., 2002).
Chemical Synthesis and Transformations
These compounds are also involved in various synthetic reactions, such as the synthesis of α-allenyl hydrazines and their transformation into N-dialkylamino-3-methoxy-3-pyrrolines. These synthetic routes demonstrate the versatility of 4-methoxycyclohexyl hydrazines in organic chemistry (Breuil-Desvergnes & Goré, 2001).
Enhanced Biological Activity with Silver Nanoparticles
In combination with silver nanoparticles, certain 4-methoxycyclohexyl hydrazine derivatives have shown enhanced antimicrobial and antifungal activities. This suggests their potential use in advanced pharmaceutical and biomedical applications (Kandile et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
(4-methoxycyclohexyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-10-7-4-2-6(9-8)3-5-7/h6-7,9H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGZMTYVBDPTGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrazine, (4-methoxycyclohexyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



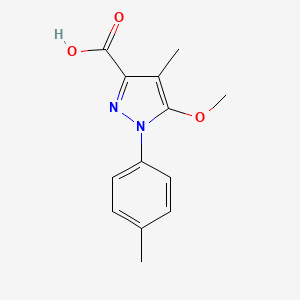
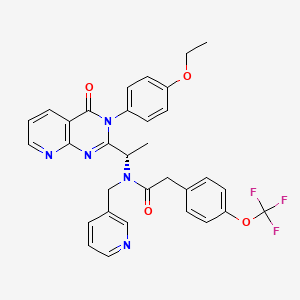
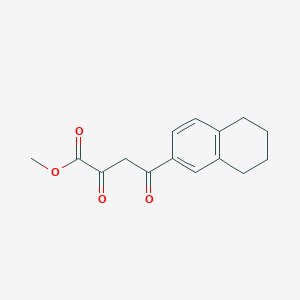
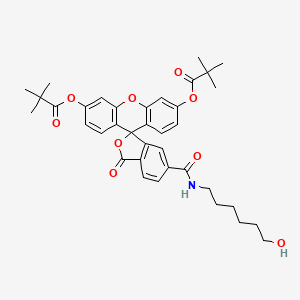
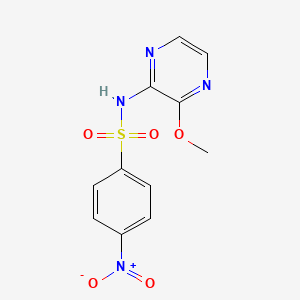
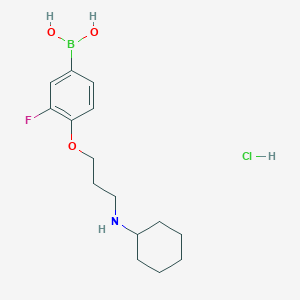
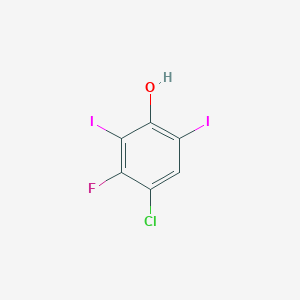
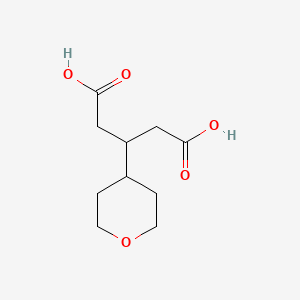
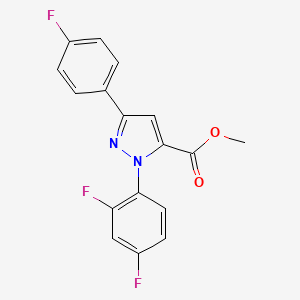
![4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1434703.png)
![2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1434704.png)
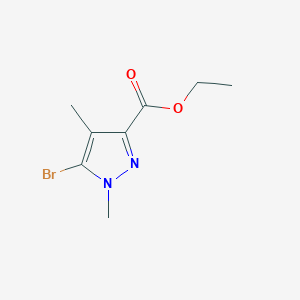
![2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1434706.png)
